5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine

LogP TPSA Drug-likeness

5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (CAS 100988-06-5) is a heterocyclic small molecule (C₁₀H₁₁N₃S₂, MW 237.34 g/mol) that fuses a 2-amino-1,3,4-thiadiazole pharmacophore with a partially saturated tetrahydrobenzothiophene moiety. The compound is commercially available at ≥98% purity from multiple suppliers and is supplied exclusively for research and further manufacturing use.

Molecular Formula C10H11N3S2
Molecular Weight 237.34
CAS No. 100988-06-5
Cat. No. B2687052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine
CAS100988-06-5
Molecular FormulaC10H11N3S2
Molecular Weight237.34
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C3=NN=C(S3)N
InChIInChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h5H,1-4H2,(H2,11,13)
InChIKeyMSSCIHVVLPBIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (CAS 100988-06-5): Procurement-Ready Scaffold Profile


5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (CAS 100988-06-5) is a heterocyclic small molecule (C₁₀H₁₁N₃S₂, MW 237.34 g/mol) that fuses a 2-amino-1,3,4-thiadiazole pharmacophore with a partially saturated tetrahydrobenzothiophene moiety . The compound is commercially available at ≥98% purity from multiple suppliers and is supplied exclusively for research and further manufacturing use . Its computed LogP of 2.73 and topological polar surface area (TPSA) of 51.8 Ų position it in a favorable drug-like physicochemical space for hit-to-lead and lead optimization workflows .

Why Generic 5-Substituted 1,3,4-Thiadiazol-2-amines Cannot Substitute for CAS 100988-06-5


The 4,5,6,7-tetrahydro-1-benzothien-2-yl substituent at the 5-position of the 1,3,4-thiadiazole ring confers a distinct combination of lipophilicity (LogP 2.73) and conformational constraint that differs materially from simpler 5-aryl or 5-heteroaryl analogs . The partially saturated cyclohexeno ring fused to the thiophene increases molecular volume and LogP by approximately 1.3 log units relative to the unsubstituted 5-(thiophen-2-yl) analog (LogP ≈1.41), while maintaining a lower TPSA (51.8 Ų) versus 5-phenyl-1,3,4-thiadiazol-2-amine (TPSA 80.04 Ų) . Additionally, the tetrahydrobenzothiophene-substituted scaffold has demonstrated divergent synthetic accessibility, with reported yields (43% for the N-ethyl derivative) substantially lower than those for phenylthienyl-substituted analogs (80%) under identical reaction conditions, indicating that the structural features of this compound directly affect synthetic tractability and, by extension, procurement scalability and cost [1]. These differences in physicochemical profile and synthetic behavior mean that substituting a generic 5-aryl-1,3,4-thiadiazol-2-amine for CAS 100988-06-5 will alter target engagement, permeability, and metabolic stability in any structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (CAS 100988-06-5)


Lipophilicity and Polar Surface Area Differentiation vs. 5-Phenyl and 5-(Thiophen-2-yl) Analogs

CAS 100988-06-5 exhibits a computed LogP of 2.73 and TPSA of 51.8 Ų, which is approximately 0.36 log units more lipophilic than 5-phenyl-1,3,4-thiadiazol-2-amine (LogP 2.37, TPSA 80.0 Ų) and approximately 1.32 log units more lipophilic than 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (LogP 1.41) . The TPSA of the target compound is 35% lower than that of the 5-phenyl analog, suggesting superior passive membrane permeability while retaining acceptable aqueous solubility characteristics .

LogP TPSA Drug-likeness Membrane permeability Physicochemical profiling

Synthetic Yield Comparison: Tetrahydrobenzothiophene vs. Phenylthienyl Substitution in 1,3,4-Thiadiazole Synthesis

In a direct head-to-head comparison published by Mavrova et al. (2009), the N-ethyl derivative of the tetrahydrobenzothiophene-substituted 1,3,4-thiadiazol-2-amine scaffold was obtained in only 43% yield, whereas the corresponding N-ethyl-5-(5-phenylthien-2-yl)-1,3,4-thiadiazol-2-amine was obtained in 80% yield under the same synthetic protocol [1]. This 37-percentage-point yield differential demonstrates that the tetrahydrobenzothiophene substituent imposes a measurable synthetic penalty relative to the phenylthienyl-substituted analog.

Synthetic chemistry Reaction yield Scalability Cost of goods Process chemistry

Hydrogen-Bond Donor/Acceptor Profile Distinguishes CAS 100988-06-5 from N-Alkylated and Thiol-Substituted 1,3,4-Thiadiazole Analogs

CAS 100988-06-5 contains a free primary amine at the 2-position of the 1,3,4-thiadiazole ring, providing 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA), with only 1 rotatable bond . This contrasts with N-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (compound 16 in Mavrova et al., 2009), which bears an N-ethyl substituent that eliminates one HBD while adding conformational flexibility [1]. The free amine also differentiates the compound from 1,3,4-thiadiazole-2-thiol analogs, which possess a thiol rather than amine at the 2-position, altering both H-bonding capacity and metal-coordinating properties [2].

Hydrogen bonding Ligand efficiency Target engagement Molecular recognition

Cytotoxicity Potency of the Tetrahydrobenzothiophene-Thiadiazole Scaffold: Class-Level Evidence from the N-Ethyl Derivative

Although direct cytotoxicity data for CAS 100988-06-5 (the free amine) have not been published, the closely related N-ethyl derivative (compound 16 in Mavrova et al., 2009) demonstrated exceptionally high in vitro cytotoxicity against hamster thymocytes with an IC₅₀ of 5.2 × 10⁻⁶ μM (equivalent to 5.2 pM), making it the most potent compound among the six tested in that study [1]. For comparison, the 4-ethyl-triazole analog (compound 13) showed an IC₅₀ of 0.46 μM, approximately 88,000-fold less potent [1]. The 5-(phenylthien-2-yl)-substituted triazole-thione (compound 21) showed an IC₅₀ of 1.0 × 10⁻⁶ μM (1 fM) [1]. This class-level evidence suggests that the tetrahydrobenzothiophene-1,3,4-thiadiazole scaffold can confer sub-nanomolar cytotoxic activity in immunocompetent cell assays, though the specific contribution of the free amine vs. N-ethyl substitution remains uncharacterized.

Cytotoxicity Immunomodulation Thymocytes Lymphocytes IC50

Commercially Available Purity and Storage Stability: Procurement-Ready Differentiation

CAS 100988-06-5 is commercially available at ≥98% purity from multiple independent suppliers including Chemscene (Cat. CS-0335730) and Leyan (Cat. 1406400) . The recommended storage condition is sealed, dry, at 2–8°C , with some suppliers additionally recommending -20°C storage in dry, light-protected, sealed containers . Pricing at CymitQuimica for 1 g is €408.00 . In contrast, the simpler analog 5-phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1, MW 177.23) is available from 38+ suppliers at lower cost, reflecting the synthetic accessibility differential .

Compound procurement Purity Storage stability Supply chain

Optimal Research and Industrial Application Scenarios for CAS 100988-06-5 Based on Quantified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Enhanced Lipophilicity and Membrane Permeability

With a LogP of 2.73 and TPSA of 51.8 Ų, CAS 100988-06-5 is an appropriate choice for lead optimization workflows where increased passive membrane permeability is desired relative to 5-phenyl-1,3,4-thiadiazol-2-amine (LogP 2.37, TPSA 80.0 Ų) or 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (LogP 1.41) . The lower TPSA (51.8 Ų) falls within the favorable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), making this scaffold suitable for CNS-targeted programs . The free primary amine at position 2 provides a synthetic handle for rapid analog generation through amide coupling, sulfonamide formation, or reductive amination, enabling systematic SAR exploration around the tetrahydrobenzothiophene-thiadiazole core .

Development of Immunomodulatory Agents Targeting Thymocyte or Lymphocyte Populations

Class-level evidence from the N-ethyl derivative of this scaffold (Mavrova et al., 2009) demonstrates picomolar cytotoxicity (IC₅₀ = 5.2 × 10⁻⁶ μM) against hamster thymocytes [1]. While the free amine (CAS 100988-06-5) has not been directly evaluated, the extraordinary potency of the closely related N-ethyl analog suggests that the tetrahydrobenzothiophene-thiadiazole core is a privileged scaffold for immunomodulation [1]. Researchers investigating T-cell or B-cell modulation, graft-versus-host disease, or autoimmune conditions may prioritize this scaffold for derivatization and screening, with the expectation that the free amine may exhibit differential selectivity or potency relative to the N-alkylated derivative [1].

Chemical Biology Probe Synthesis Leveraging the Free Primary Amine as a Conjugation Handle

The presence of a single free primary amine (HBD = 1), combined with the lipophilic tetrahydrobenzothiophene moiety and only 1 rotatable bond, makes CAS 100988-06-5 well-suited for generating chemical biology probes through amine-directed conjugation . Potential applications include biotinylation for target identification pull-down experiments, fluorophore conjugation for cellular imaging, or immobilization on solid supports for affinity chromatography. The conformational rigidity (1 rotatable bond) reduces entropic penalties upon target binding, a desirable feature for fragment-based drug discovery .

Kinase Inhibitor Scaffold Derivatization Based on Benzothiadiazolamine Pharmacophore Similarity

The structural similarity of CAS 100988-06-5 to the broader class of benzothiadiazolamine compounds, which have been patented as MNK1/MKNK2 kinase inhibitors for hyperproliferative and angiogenesis disorders (Bayer Pharma, WO2017009207), positions this compound as a potential starting point for kinase inhibitor discovery [2]. The tetrahydrobenzothiophene moiety provides conformational constraint distinct from fully aromatic benzothiadiazoles, which may translate into differential kinase selectivity profiles [2]. Researchers should note that direct kinase inhibition data for CAS 100988-06-5 are not available, and activity must be confirmed experimentally.

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